Cas no 167693-19-8 (2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-
- AT27572
- EN300-703469
- CS-0179462
- 167693-19-8
- 2-(cyclopentylidenemethyl)-4455-tetramethyl-132-dioxaborolane
- 1,3,2-Dioxaborolane,2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-
- AKOS037621466
- DTXSID00570617
- 2-[(1e)-cyclopentylidenemethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL15635280
- HS-6622
- HMMQKSRJXWCQNW-UHFFFAOYSA-N
- Z1509719794
-
- Inchi: 1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)9-10-7-5-6-8-10/h9H,5-8H2,1-4H3
- InChI Key: HMMQKSRJXWCQNW-UHFFFAOYSA-N
- SMILES: O1B(/C=C2\CCCC\2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 208.1634601g/mol
- Monoisotopic Mass: 208.1634601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430260-500mg |
1,3,2-DIOXABOROLANE, 2-(CYCLOPENTYLIDENEMETHYL)-4,4,5,5-TETRAMETHYL- |
167693-19-8 | 95%+ | 500mg |
$255 | 2023-01-19 | |
| Chemenu | CM430260-1g |
1,3,2-DIOXABOROLANE, 2-(CYCLOPENTYLIDENEMETHYL)-4,4,5,5-TETRAMETHYL- |
167693-19-8 | 95%+ | 1g |
$417 | 2023-01-19 | |
| Enamine | EN300-703469-100mg |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-19-8 | 95.0% | 100mg |
$233.0 | 2022-02-28 | |
| Enamine | EN300-703469-250mg |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-19-8 | 95.0% | 250mg |
$332.0 | 2022-02-28 | |
| Enamine | EN300-703469-500mg |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-19-8 | 95.0% | 500mg |
$524.0 | 2022-02-28 | |
| Enamine | EN300-703469-1000mg |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-19-8 | 95.0% | 1g |
$672.0 | 2022-02-28 | |
| Enamine | EN300-703469-2500mg |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-19-8 | 95.0% | 2500mg |
$1315.0 | 2022-02-28 | |
| Enamine | EN300-703469-5000mg |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-19-8 | 95.0% | 5g |
$1946.0 | 2022-02-28 | |
| Enamine | EN300-703469-10000mg |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-19-8 | 95.0% | 10g |
$2884.0 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X95085-1g |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-19-8 | 98% | 1g |
¥2378.0 | 2023-09-05 |
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Recent Advances in the Study of 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-19-8)
The compound 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-19-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a versatile intermediate in the synthesis of boron-containing compounds. Boron-based molecules are increasingly recognized for their utility in medicinal chemistry, particularly in the development of protease inhibitors and other targeted therapies. The unique dioxaborolane moiety in this compound enhances its stability and reactivity, making it a valuable building block for complex molecular architectures.
One of the key advancements in the study of this compound is its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Researchers have demonstrated that 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as an efficient boron reagent, facilitating the formation of carbon-carbon bonds under mild conditions. This has opened new avenues for the synthesis of biologically active molecules with improved pharmacokinetic properties.
In addition to its synthetic utility, recent investigations have explored the biological activity of 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives. Preliminary in vitro studies suggest that certain analogs exhibit promising inhibitory effects against specific enzymes involved in inflammatory pathways. These findings underscore the potential of this compound as a lead structure for the development of novel anti-inflammatory agents.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with biological targets. These studies have identified key structural features that contribute to its binding affinity and selectivity, offering a rational basis for the design of optimized derivatives with enhanced therapeutic profiles.
Despite these promising developments, challenges remain in the translation of these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Ongoing research efforts are focused on optimizing the chemical and pharmacological properties of this compound to maximize its therapeutic potential while minimizing adverse effects.
In conclusion, 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a promising scaffold in medicinal chemistry, with applications ranging from synthetic methodology to drug discovery. Continued research into its properties and derivatives is expected to yield significant advancements in the development of boron-based therapeutics. This brief highlights the current state of knowledge and future directions for research on this intriguing compound.
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